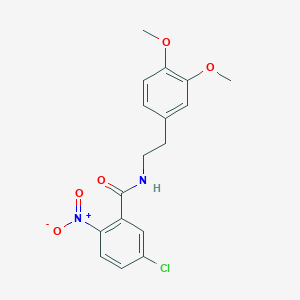

N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide

Description

N1-(3,4-Dimethoxyphenethyl)-5-chloro-2-nitrobenzamide is a benzamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to a 5-chloro-2-nitrobenzoyl group. The compound’s structure combines electron-donating methoxy groups on the phenethyl chain with electron-withdrawing substituents (chloro and nitro) on the benzamide ring.

Properties

IUPAC Name |

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O5/c1-24-15-6-3-11(9-16(15)25-2)7-8-19-17(21)13-10-12(18)4-5-14(13)20(22)23/h3-6,9-10H,7-8H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVSISQEBLLWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 5-chlorobenzamide to introduce the nitro group at the 2-position. This is followed by the reaction with 3,4-dimethoxyphenethylamine to form the final product. The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, solvents like ethanol or acetonitrile.

Oxidation: Potassium permanganate, dichloromethane, controlled temperatures.

Major Products Formed:

Reduction: N1-(3,4-dimethoxyphenethyl)-5-chloro-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide is its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of this compound against various bacterial strains.

- Method : Minimum Inhibitory Concentration (MIC) assays were conducted.

- Findings : The compound exhibited notable inhibitory effects on several pathogens, including:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Its structural analogs have shown promise in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

- Objective : To assess the cytotoxic effects of the compound on human breast cancer cells (MCF-7).

- Method : Cell viability assays were performed to determine the IC50 value.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of:

- MCF-7 Cells : IC50 = 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 15 | 48 |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in models simulating inflammatory responses.

Case Study: Inflammation Model Study

- Objective : To investigate the anti-inflammatory effects using LPS-stimulated macrophages.

- Method : Measurement of pro-inflammatory cytokines was conducted post-treatment.

- Findings : Treatment with this compound resulted in a significant reduction in:

- TNF-alpha and IL-6 levels by approximately 50% compared to controls.

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 50 |

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound may also bind to enzymes or receptors, inhibiting their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical and Functional Comparisons

Table 2: Substituent Impact on Key Properties

Notable Findings:

- Nitro Group Stability: The 2-nitro substituent in the target compound may confer oxidative stability compared to analogs with reducible groups (e.g., methoxy).

- Chloro-Nitro Synergy: The combined electron-withdrawing effects of 5-Cl and 2-NO₂ could polarize the benzamide ring, influencing hydrogen bonding or π-π stacking interactions in biological systems.

Biological Activity

N1-(3,4-Dimethoxyphenethyl)-5-chloro-2-nitrobenzamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nitrobenzamide derivatives. Its structure can be represented as follows:

- Molecular Formula : C16H18ClN3O4

- Molecular Weight : 353.79 g/mol

- Structural Features :

- Contains a dimethoxyphenethyl group.

- A chloro and nitro substituent on the benzamide moiety.

The biological activities of this compound are attributed to its ability to interact with various molecular targets. The nitro group in particular plays a crucial role in its activity:

- Nitro Reduction : The nitro group can be reduced to form reactive intermediates that bind covalently to biomolecules, leading to cellular damage and apoptosis in cancer cells .

- Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase and farnesyl transferase .

Anticancer Activity

Research has indicated that nitrobenzamide derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : this compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through induction of apoptosis and cell cycle arrest.

- Mechanistic Insights : The compound may inhibit tumor growth by disrupting mitochondrial function and inducing oxidative stress within cancer cells .

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties:

- Mechanism : The reduction of the nitro group leads to the formation of toxic intermediates that bind to DNA, causing lethal damage to microbial cells .

- Spectrum of Activity : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Nitro-containing compounds have been associated with anti-inflammatory effects:

- Inhibition of Inflammatory Mediators : Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β .

- Potential Applications : Its anti-inflammatory properties could be explored for treating conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against various bacteria | |

| Anti-inflammatory | Inhibits TNF-α and IL-1β production |

Case Study Analysis

A study conducted by Singh et al. demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on α-glucosidase, suggesting potential use as antidiabetic agents . Molecular docking studies revealed strong binding interactions between these compounds and the active sites of target enzymes, supporting their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.